

A Technical Guide to (4-Amino-6-chloropyridin-3-yl)methanol

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Compound of Interest

Compound Name: (4-Amino-6-chloropyridin-3-yl)methanol

Cat. No.: B151660

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Introduction

(4-Amino-6-chloropyridin-3-yl)methanol is a substituted aminopyridine compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its unique arrangement of amino, chloro, and hydroxymethyl functional groups on a pyridine core makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. This document provides a comprehensive technical overview of its structure, properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Compound Identification and Structure

The fundamental identity of **(4-Amino-6-chloropyridin-3-yl)methanol** is established by its chemical structure and various systematic identifiers. The molecule consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH), at the 4-position with an amino group (-NH₂), and at the 6-position with a chlorine atom (-Cl).

Identifier	Value
IUPAC Name	(4-Amino-6-chloropyridin-3-yl)methanol
CAS Number	846036-96-2 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₆ H ₇ CIN ₂ O [1] [2] [4] [5]
Molecular Weight	158.59 g/mol [1] [3] [4]
Canonical SMILES	C1=C(C(=CN=C1Cl)CO)N [1]
InChI	InChI=1S/C6H7CIN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-2,10H,3H2,(H2,8,9) [3] [6]
InChIKey	AVYMOPIIGPZZEH-UHFFFAOYSA-N [3] [6]

Physicochemical and Computed Properties

The physical and chemical properties of **(4-Amino-6-chloropyridin-3-yl)methanol** are crucial for its handling, storage, and application in chemical synthesis. Below is a summary of its known properties, including data derived from computational models.

Table 1: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid	[3]
Purity	95% to \geq 98%	[1] [2]
Boiling Point	399.8 \pm 37.0 °C	(Predicted) [3]
Density	1.432 \pm 0.06 g/cm ³	(Predicted) [3]
pKa	13.18 \pm 0.10	(Predicted) [3]
Storage Conditions	Store at 2-8°C or room temperature in an inert atmosphere, protected from light.	[1] [2] [3] [6]

Table 2: Computed Molecular Properties

Property	Value
Topological Polar Surface Area (TPSA)	59.14 Å ² [1]
LogP (Octanol-Water Partition Coefficient)	0.8095 [1]
Hydrogen Bond Donors	2 [1]
Hydrogen Bond Acceptors	3 [1]
Rotatable Bonds	1 [1]

Experimental Protocols

Synthesis of (4-Amino-6-chloropyridin-3-yl)methanol

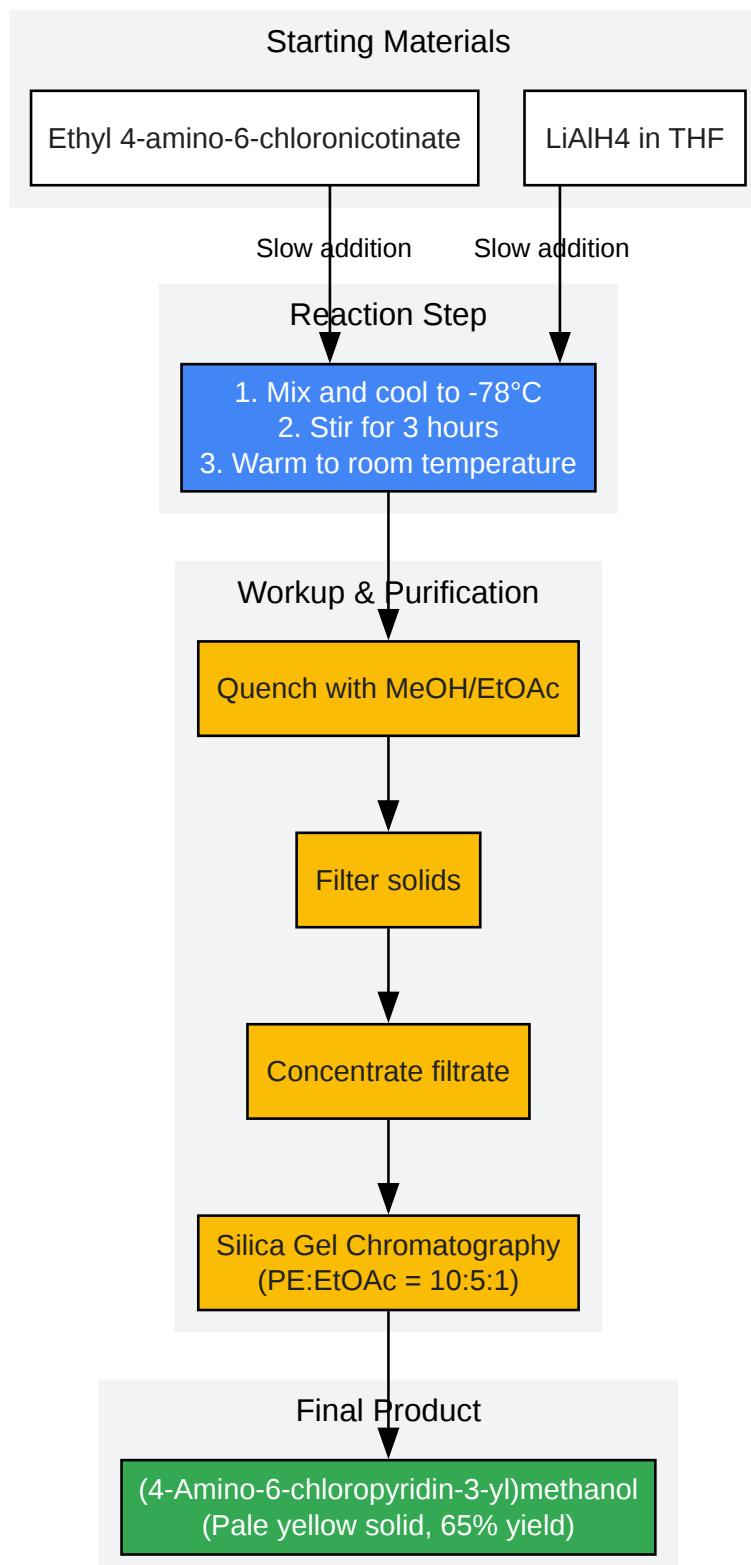
A general and reliable method for the synthesis of **(4-Amino-6-chloropyridin-3-yl)methanol** involves the reduction of an ester precursor, ethyl 4-amino-6-chloronicotinate.[\[3\]](#)

Starting Material: Ethyl 4-amino-6-chloronicotinate Reagent: Lithium aluminum hydride (LiAlH₄)
Solvent: Tetrahydrofuran (THF)

Procedure:

- Suspend lithium aluminum hydride (1.9 g) in tetrahydrofuran (50 mL) in a reaction vessel and cool the suspension to -78 °C.[\[3\]](#)
- Prepare a solution of ethyl 4-amino-6-chloronicotinate (5.1 g, 25.4 mmol) in tetrahydrofuran (70 mL).[\[3\]](#)
- Add the solution of the starting material slowly and dropwise to the cooled LiAlH₄ suspension.[\[3\]](#)
- Stir the reaction mixture continuously at -78 °C for 3 hours.[\[3\]](#)
- After 3 hours, allow the mixture to gradually warm to room temperature.[\[3\]](#)

- Upon reaction completion, quench the reaction by slowly adding a 1:1 (v/v) mixture of methanol (MeOH) and ethyl acetate (EtOAc).[3]
- Remove the resulting solid by filtration.[3]
- Concentrate the filtrate to obtain the crude residue.[3]
- Purify the residue using silica gel column chromatography, eluting with a solvent system of petroleum ether (PE) and ethyl acetate (EtOAc) at a 10:5:1 ratio.[3]
- The final product is obtained as a pale yellow solid (2.6 g, 65% yield).[3]

[Click to download full resolution via product page](#)Diagram 1: Workflow for the synthesis of **(4-Amino-6-chloropyridin-3-yl)methanol**.

Spectroscopic and Analytical Data

While specific spectral data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for **(4-Amino-6-chloropyridin-3-yl)methanol** are not available in public literature databases, chemical suppliers typically provide this information in their Certificate of Analysis (CoA).^[5] For drug development and research purposes, this data is essential for structural confirmation and purity assessment. A typical CoA would include:

- ^1H NMR Spectrum: To confirm the proton environment and structural integrity.
- Mass Spectrum: To verify the molecular weight and fragmentation pattern.
- HPLC/GC Analysis: To determine the purity of the compound.

Applications in Research and Development

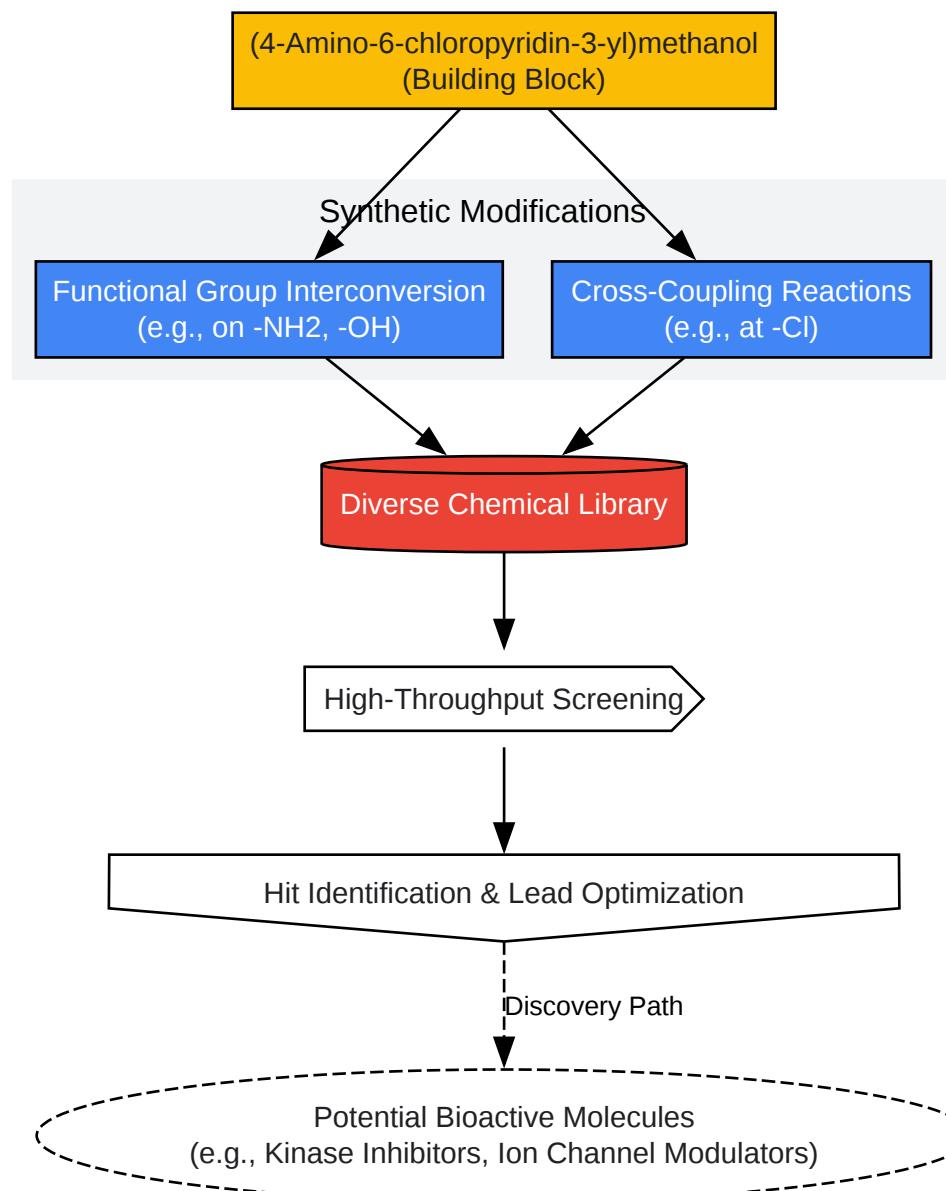
(4-Amino-6-chloropyridin-3-yl)methanol is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry applications. ^[5] The arrangement of its functional groups allows for a variety of subsequent chemical modifications.

While direct biological activity or involvement in specific signaling pathways for this exact compound is not widely reported, its structural motifs are present in molecules with known therapeutic relevance. For instance:

- Kinase Inhibitors: The aminopyridine scaffold is a core component of many kinase inhibitors. A related structure, N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective Met kinase inhibitor.^[7] This suggests that **(4-Amino-6-chloropyridin-3-yl)methanol** could serve as a precursor for novel kinase inhibitor discovery programs.
- Ion Channel Modulators: A structurally analogous compound lacking the chlorine atom, 4-aminopyridine-3-methanol, is known to function as a potassium channel blocker.^[8] This highlights the potential for derivatives of this chemical class to modulate ion channel activity.

The primary role of **(4-Amino-6-chloropyridin-3-yl)methanol** is therefore as a foundational element in a logical workflow for drug discovery, enabling the generation of diverse chemical

libraries for screening and lead optimization.



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Diagram 2: Logical workflow illustrating the role of the compound in drug discovery.

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